molecular formula C4H4LiN B14509203 lithium;1,2-dihydropyrrol-2-ide CAS No. 63762-36-7

lithium;1,2-dihydropyrrol-2-ide

Cat. No.: B14509203
CAS No.: 63762-36-7
M. Wt: 73.0 g/mol
InChI Key: GOYZJQHIHVWIRY-UHFFFAOYSA-N
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Description

Lithium;1,2-dihydropyrrol-2-ide is a compound that belongs to the class of organolithium reagents These compounds are known for their high reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium ion coordinated to a 1,2-dihydropyrrol-2-ide anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;1,2-dihydropyrrol-2-ide typically involves the reaction of 1,2-dihydropyrrole with an organolithium reagent such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen. The reaction can be represented as follows:

1,2-dihydropyrrole+butyllithiumThis compound+butane\text{1,2-dihydropyrrole} + \text{butyllithium} \rightarrow \text{this compound} + \text{butane} 1,2-dihydropyrrole+butyllithium→this compound+butane

The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination. Additionally, the purification of the product may involve techniques such as crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,2-dihydropyrrol-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole derivatives.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The lithium ion can be substituted with other metal ions or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents such as halides or other organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrrole derivatives.

    Reduction: Reduced forms of the starting materials.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Lithium;1,2-dihydropyrrol-2-ide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,2-dihydropyrrol-2-ide involves the coordination of the lithium ion to the 1,2-dihydropyrrol-2-ide anion. This coordination enhances the nucleophilicity of the anion, making it highly reactive in various chemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    Lithium diisopropylamide: Another organolithium reagent used in organic synthesis.

    Lithium aluminum hydride: A reducing agent used in various chemical reactions.

    Grignard reagents: Organomagnesium compounds used in organic synthesis.

Uniqueness

Lithium;1,2-dihydropyrrol-2-ide is unique due to its specific structure and reactivity Unlike other organolithium reagents, it contains a 1,2-dihydropyrrol-2-ide anion, which imparts unique properties to the compound

Properties

CAS No.

63762-36-7

Molecular Formula

C4H4LiN

Molecular Weight

73.0 g/mol

IUPAC Name

lithium;1,2-dihydropyrrol-2-ide

InChI

InChI=1S/C4H4N.Li/c1-2-4-5-3-1;/h1-3,5H;/q-1;+1

InChI Key

GOYZJQHIHVWIRY-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CN[C-]=C1

Origin of Product

United States

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